Acyloins
Acyloins are a class of organic compounds that contain both a carboxylic acid and an alcohol functional group in close proximity within the molecule, typically connected by a short carbon chain. These unique structural features confer acyloins with diverse chemical reactivity and potential applications in various fields.
Structurally, acyloins can be viewed as esters of hydroxycarboxylic acids or thioesters derived from corresponding thiols. They exhibit interesting properties such as acidic behavior due to the carboxyl group and nucleophilic character at the alcohol site. The presence of these functional groups allows for a variety of chemical reactions, including esterification, condensation, and reduction.
Acyloins find applications in pharmaceuticals, where they can act as intermediates or precursors to more complex organic compounds. In polymer science, acyloin-based monomers have been used to synthesize new polymers with tailored properties. Additionally, these compounds are of interest in materials science for their potential use in the development of smart materials and sensors due to their unique chemical behavior.
Overall, acyloins represent a promising class of organic molecules with broad utility across multiple scientific disciplines, offering researchers versatile tools for synthesis and material design.

Struttura | Nome chimico | CAS | MF |
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(()-5-Hydroxy-3-methoxy-5-vinyl-2-cyclopenten-1-one | 71721-72-7 | C8H10O3 |
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2-Hydroxy-2-methylcyclobutanone | 25733-27-1 | C5H8O2 |
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Ketohakonanol | 18004-20-1 | C29H48O2 |
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3-Amino-5-hydroxy-5-vinyl-2-cyclopenten-1-one; (R)-form | 878633-73-9 | C7H9NO2 |
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3-Pentanone, 2-hydroxy-, (±)- | 118712-31-5 | C5H10O2 |
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2,5-Heptanedione, 6-hydroxy-6-methyl- | 123074-78-2 | C8H14O3 |
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3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpentanoyl)cyclohexa-2,4-dien-1-one | 59122-94-0 | C22H32O5 |
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(+)-8alpha-Hydroxy-11-driman-9-on | 55497-93-3 | C14H24O2 |
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Pentenomycin III | 61230-36-2 | C8H10O5 |
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20-hydroxy-20-epi-tingenone | 52475-25-9 | C28H36O4 |
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